2-(Methylamino)-2-phenylacetonitrile hydrochloride
Overview
Description
2-(Methylamino)-2-phenylacetonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is a derivative of acetonitrile, featuring a methylamino group and a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)-2-phenylacetonitrile hydrochloride can be synthesized using methylamine hydrochlorate, sodium cyanide, and formaldehyde as reaction raw materials. The reaction is performed in the presence of a catalyst, such as 3-hydrosulfuryl propanoic acid, at temperatures below zero degrees Celsius . The reaction proceeds in two steps:
- Methylamine hydrochlorate reacts with sodium cyanide and formaldehyde to generate methylamino-acetonitrile.
- Methylamino-acetonitrile reacts with hydrochloric acid to form methylamino-phenyl-acetonitrile hydrochloride .
Industrial Production Methods
The industrial production of methylamino-phenyl-acetonitrile hydrochloride follows similar synthetic routes but is optimized for higher yield and lower cost. The process involves using efficient catalysts and reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the methylamino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(Methylamino)-2-phenylacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylamino-phenyl-acetonitrile hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
2-(Methylamino)-2-phenylacetonitrile hydrochloride can be compared with other similar compounds, such as:
Phenylacetonitrile: Lacks the methylamino group, making it less reactive in certain chemical reactions.
Methylaminoacetonitrile: Lacks the phenyl ring, resulting in different chemical properties and reactivity.
Benzyl cyanide: Similar structure but different functional groups, leading to varied applications and reactivity.
This compound is unique due to its combination of the methylamino group and phenyl ring, which imparts specific chemical properties and reactivity that are valuable in various applications.
Properties
IUPAC Name |
2-(methylamino)-2-phenylacetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDHPMAFBTHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.